molecular formula C5H9N3O3S B13108448 5-Propyl-1,3,4-oxadiazole-2-sulfonamide

5-Propyl-1,3,4-oxadiazole-2-sulfonamide

Cat. No.: B13108448
M. Wt: 191.21 g/mol
InChI Key: RFKQVAXMDUCLTD-UHFFFAOYSA-N
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Description

5-Propyl-1,3,4-oxadiazole-2-sulfonamide (CAS 98071-53-5) is a synthetic small molecule featuring a 1,3,4-oxadiazole heterocycle linked to a sulfonamide group. This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable scaffold for antibacterial and anticancer research. The compound is of significant interest in developing new therapeutic agents, particularly against drug-resistant bacterial strains. Its mechanism of action is multifaceted; as an antibacterial agent, oxadiazole-sulfonamide-based compounds have demonstrated the ability to disrupt biofilm formation and damage bacterial cell walls, leading to loss of cellular integrity . Furthermore, 1,3,4-oxadiazole derivatives are investigated as potent inhibitors of various enzymatic targets relevant to cancer proliferation, such as thymidylate synthase, HDAC, and topoisomerase II . The propyl side chain at the 5-position of the oxadiazole ring can influence the compound's lipophilicity and interaction with biological targets, allowing for structure-activity relationship (SAR) studies. This product is intended for research applications only, including in vitro biological screening, antimicrobial susceptibility testing, and as a building block in synthetic chemistry for further structural diversification. It is supplied as a high-purity material strictly for laboratory use. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O3S

Molecular Weight

191.21 g/mol

IUPAC Name

5-propyl-1,3,4-oxadiazole-2-sulfonamide

InChI

InChI=1S/C5H9N3O3S/c1-2-3-4-7-8-5(11-4)12(6,9)10/h2-3H2,1H3,(H2,6,9,10)

InChI Key

RFKQVAXMDUCLTD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)S(=O)(=O)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 1,3,4 Oxadiazole 2 Sulfonamide Derivatives

Influence of Substituents on the 1,3,4-Oxadiazole (B1194373) Ring on Biological Activity

The 1,3,4-oxadiazole ring is a key pharmacophore in this class of compounds, and substitutions at its available positions can significantly impact biological activity. The 5-position of the ring is a common site for modification, allowing for the introduction of various groups that can modulate the compound's properties.

The nature of the substituent at the 5-position of the 1,3,4-oxadiazole ring plays a pivotal role in determining the biological efficacy of the molecule. Both alkyl and aryl groups have been extensively studied, revealing that lipophilicity, size, and electronic properties of the substituent are critical determinants of activity.

Generally, increasing the lipophilicity of the substituent at the 5-position can enhance the transport of the drug molecule across biological membranes, which may lead to improved antimicrobial activities. nih.gov For instance, studies on various 2,5-disubstituted 1,3,4-oxadiazoles have shown that the presence of different substituents influences their biological effects, which range from antimicrobial to anticancer activities. researchgate.netoaji.net While specific data focusing solely on a 5-propyl group is not extensively detailed in comparative studies, the principles of SAR suggest its contribution. A propyl group, being a short alkyl chain, would confer a moderate degree of lipophilicity to the molecule. In the context of N-alkyl derivatives of 1,3,4-oxadiazoles, chain length has been shown to be a factor, with structures having 10 to 12 carbon atoms showing high activity in some studies. nih.gov This suggests that while a propyl group might contribute positively, optimal activity may be achieved with longer or more complex alkyl chains depending on the biological target.

Aryl groups at the 5-position introduce different properties, including aromaticity and the potential for π-π stacking interactions with biological targets. The substitution pattern on the aryl ring itself is also a key factor. For example, the presence of electron-withdrawing groups like chloro or nitro groups on a phenyl ring at the 5-position has been shown to enhance antimicrobial effects. nih.gov Conversely, a 4-hydroxyphenyl substituent at the same position demonstrated strong inhibitory activity against M. tuberculosis. nih.govmdpi.com These findings highlight the importance of electronic effects and the potential for hydrogen bonding introduced by the substituent.

5-Position SubstituentGeneral Impact on Biological ActivitySupporting Observations
Alkyl Groups (e.g., Propyl) Modulates lipophilicity, potentially influencing membrane transport. The optimal chain length can vary depending on the target. nih.govIn some series, longer alkyl chains (10-12 carbons) have shown higher activity. nih.gov
Aryl Groups (e.g., Phenyl) Introduces potential for π-π stacking and allows for further substitution to fine-tune electronic properties.Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring can enhance antimicrobial activity. nih.gov
Substituted Aryl Groups The nature and position of the substituent on the aryl ring are critical. nih.govA 4-hydroxyphenyl group showed potent anti-tuberculosis activity. nih.govmdpi.com Halogen substituents have also been shown to be effective. mdpi.com

The incorporation of an additional heterocyclic ring can lead to a broader spectrum of antimicrobial activity. nih.gov For example, the combination of the 1,3,4-oxadiazole ring with other heterocycles like thiazole (B1198619) and pyridine (B92270) has resulted in compounds with potent antitubercular activity. nih.gov Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing a naphthofuran moiety has yielded compounds with significant antibacterial effects. nih.govmdpi.com In some cases, the fusion of rings can lead to the development of novel fused heterocyclic systems with distinct biological profiles. For instance, the reaction of 5-aryl-1,3,4-oxadiazole derivatives can lead to the formation of triazolo[3,4-b] nih.govmdpi.comnih.govoxadiazoles. researchgate.netuobaghdad.edu.iq

These hybrid molecules often exhibit enhanced potency due to the synergistic effects of the individual heterocyclic components or by presenting a more complex pharmacophore that can interact more effectively with the biological target.

Fused/Incorporated HeterocycleResulting Biological Activity EnhancementExample
Thiazole and Pyridine Potent antitubercular activity. nih.govCombination of 1,3,4-oxadiazole, thiazole, and pyridine rings. nih.gov
Naphthofuran Significant antibacterial and moderate antifungal activity. nih.govmdpi.com2,5-disubstituted 1,3,4-oxadiazoles containing a naphthofuran moiety. nih.govmdpi.com
Triazole Creation of fused ring systems with unique biological profiles. researchgate.netuobaghdad.edu.iqFormation of triazolo[3,4-b] nih.govmdpi.comnih.govoxadiazoles. researchgate.netuobaghdad.edu.iq

Modulation of Biological Efficacy by Sulfonamide Substitution Patterns

The sulfonamide moiety (-SO2NH2) is a critical component of this class of compounds, known for its ability to mimic the transition state of enzymatic reactions and to act as a zinc-binding group in metalloenzymes. Modifications to the sulfonamide group can profoundly affect the compound's potency and selectivity.

Studies have often shown that the para-position is preferred for substitution on an aryl ring for antimicrobial activity. nih.gov This preference is likely due to the more linear geometry of para-substituted compounds, which may allow for better fitting into the active site of a target enzyme. For instance, in a series of 1,2,4-oxadiazole-sulfonamide conjugates, structural optimization focusing on the substitution pattern led to compounds with enhanced potency. nih.gov While this study is on a related oxadiazole isomer, the principle of positional isomerism influencing activity is broadly applicable.

The introduction of substituents on the sulfonamide nitrogen or on an associated aryl ring can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups can alter the acidity of the sulfonamide N-H proton and the charge distribution across the molecule. This can affect the strength of binding to the target protein. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the sulfonamide can enhance the antimicrobial activity of the compounds. semanticscholar.org

Steric Effects: The size and shape of the substituents (steric hindrance) can influence how the molecule fits into the binding pocket of a target enzyme. Bulky substituents may prevent optimal binding, while smaller substituents might not provide sufficient interaction. The balance between electronic and steric factors is often key to achieving high potency. In some series of sulfonamide-based 1,3,4-oxadiazoles, the presence of halogen or nitro-substituted benzene (B151609) sulfonamides showed significant antimicrobial activity. semanticscholar.org Specifically, fluoro-substituted derivatives were found to be more active compared to chloro and bromo derivatives, followed by methoxy (B1213986) and methyl groups, indicating a complex interplay of both electronic and steric effects. semanticscholar.org

Molecular Flexibility and Conformational Analysis in SAR Elucidation

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Molecular flexibility, or the ability of a molecule to adopt different conformations, can play a significant role in its biological activity. Conformational analysis, often aided by computational methods like molecular modeling, is therefore an important aspect of SAR studies.

For 1,3,4-oxadiazole sulfonamide derivatives, the rotational freedom around the single bonds connecting the oxadiazole ring, any intervening linkers, and the sulfonamide group allows the molecule to adopt various spatial arrangements. Understanding the preferred low-energy conformations can provide insights into the bioactive conformation, i.e., the shape the molecule adopts when it binds to its target.

Conformational analysis has been used to explain the structure-activity relationships in series of novel sulfonamide-1,2,4-triazoles, -1,3,4-thiadiazoles, and -1,3,4-oxadiazoles. nih.gov By comparing the conformations of active and less active analogues using NMR spectroscopy and molecular modeling, researchers can identify the key conformational features required for activity. nih.gov For example, theoretical analyses of related sulfonamide-containing heterocyclic compounds have explored the energetically favored conformations and the rotational barriers of the sulfonamide moiety, which can influence receptor binding. nih.gov Such studies are invaluable for rational drug design, allowing for the development of new derivatives that are pre-organized in the bioactive conformation, potentially leading to higher potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netiaea.org For 1,3,4-oxadiazole-2-sulfonamide (B12914286) derivatives, QSAR studies are instrumental in predicting the inhibitory potency against various biological targets, such as carbonic anhydrase, and in guiding the synthesis of new, more active analogues. nih.govijrpc.com These models are built upon the principle that the biological activity of a compound is a function of its physicochemical, electronic, and steric properties. ijrpc.com

The development of a robust QSAR model involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find the best correlation with their experimentally determined biological activities. ijrpc.com A typical relationship can be expressed as:

Biological Activity = f (Molecular Descriptors)

These models are crucial for understanding which structural features are essential for bioactivity. For instance, in the context of carbonic anhydrase inhibitors, QSAR studies have consistently shown that the inhibitory potency is highly dependent on the electronic properties of the sulfonamide group, which is the primary zinc-binding group within the enzyme's active site. nih.govpsu.edu

Molecular Descriptors in QSAR Models

A wide array of descriptors can be calculated to represent the molecular structure in numerical form. For 1,3,4-oxadiazole sulfonamides, these are typically categorized as follows:

Thermodynamic and Physicochemical Descriptors: These describe properties like molar refractivity (MR), which relates to the volume of the molecule and its polarizability. Studies on 2,5-disubstituted 1,3,4-oxadiazoles have indicated that molar refractivity plays an important role in their biological activities, suggesting that both steric bulk and binding interactions governed by polarizability are critical. ijrpc.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule. They encode information about atomic connectivity, size, and shape. In a QSAR study on the antioxidant activity of 1,3,4-oxadiazole derivatives, descriptors such as the Zagreb index and Geary autocorrelation (GATS2m) were found to be significant, highlighting the importance of molecular branching and specific atom distributions. researchgate.net

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution and orbital energies. They are particularly important for sulfonamides, as the interaction with the zinc ion in carbonic anhydrase is a key electronic event. nih.gov

3D Descriptors: Three-dimensional QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. These methods generate 3D fields around the molecules to represent their steric and electrostatic properties. For related oxadiazole structures, CoMFA and CoMSIA models have successfully identified specific regions where steric bulk or electrostatic charge (positive or negative) would be favorable or unfavorable for activity. nih.gov

The following table summarizes some descriptors found to be significant in QSAR models of 1,3,4-oxadiazole derivatives and their general interpretation.

Descriptor TypeExample DescriptorSignificance in QSAR Models
ThermodynamicMolar Refractivity (MR)Relates to molecular volume and polarizability, influencing binding affinity. ijrpc.com
TopologicalZagreb IndexDescribes molecular branching and complexity. researchgate.net
AutocorrelationGATS2m (Geary Autocorrelation - lag 2 / weighted by mass)Encodes the distribution of atomic masses within the molecular structure. researchgate.net
3D Field-BasedSteric Fields (CoMFA)Defines regions where bulky substituents increase or decrease activity. nih.gov
3D Field-BasedElectrostatic Fields (CoMFA/CoMSIA)Defines regions where positive or negative charges enhance or diminish activity. nih.gov

Statistical Methods and Model Validation

The relationship between descriptors and activity is typically established using statistical techniques like Multiple Linear Regression (MLR). ijrpc.com The goal is to generate a predictive and statistically significant model. The reliability and predictive power of a QSAR model are assessed through rigorous validation procedures. Key statistical metrics include:

Coefficient of Determination (R²): Indicates the goodness of fit, or how much of the variance in the biological activity is explained by the model.

Leave-One-Out Cross-Validation Coefficient (Q² or q²): A measure of the model's internal predictive ability. A high Q² value (typically > 0.5) suggests the model is robust and not overfitted. nih.gov

External Validation (r²_pred): The model's predictive power is tested on an external set of compounds that were not used in model development.

The table below shows representative statistical results from QSAR studies on 1,3,4-oxadiazole and related heterocyclic structures, demonstrating the quality of the models developed.

QSAR ModelTarget/ActivityReference
2D-QSAR (MLR)Antifungal (vs. F. oxysporum)0.910.70 ijrpc.com
3D-QSAR (CoMFA)FAAH Inhibition0.980.61 nih.gov
3D-QSAR (CoMSIA)FAAH Inhibition0.930.64 nih.gov

Pharmacological and Biological Evaluation of 1,3,4 Oxadiazole 2 Sulfonamide Compounds

Research on Antimicrobial Activities

The 1,3,4-oxadiazole (B1194373) scaffold is a recognized pharmacophore in the development of novel antimicrobial agents. nih.govnih.govmdpi.comnih.govauctoresonline.org Derivatives have shown a wide spectrum of activity against various pathogens.

In Vitro and In Vivo Antibacterial Spectrum and Efficacy

Numerous studies have demonstrated the in vitro antibacterial activity of various 2,5-disubstituted 1,3,4-oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.govauctoresonline.org For instance, certain derivatives have shown notable activity against strains such as Staphylococcus aureus and Escherichia coli. nih.govnih.gov The nature of the substituent at the 5-position of the oxadiazole ring has been shown to significantly influence the antibacterial potency. nih.gov However, no specific data on the in vitro or in vivo antibacterial spectrum and efficacy of 5-Propyl-1,3,4-oxadiazole-2-sulfonamide has been reported.

Investigation of Mechanisms of Antibacterial Action (e.g., Biofilm Disruption, Enzyme Inhibition)

Research into the mechanisms of antibacterial action for 1,3,4-oxadiazole derivatives has pointed towards several potential targets. Some derivatives have been found to disrupt biofilm formation, a key virulence factor in many bacterial infections. nih.gov Enzyme inhibition is another proposed mechanism, with some compounds targeting essential bacterial enzymes. researchgate.net For example, some 1,3,4-oxadiazole-sulfonamide hybrids have been investigated as inhibitors of carbonic anhydrase. researchgate.net Specific mechanistic studies on this compound are currently lacking.

Exploration of Synergistic Effects with Conventional Antimicrobial Agents

The potential for 1,3,4-oxadiazole derivatives to act synergistically with conventional antibiotics is an area of active investigation. Such combinations could enhance the efficacy of existing treatments and combat antibiotic resistance. Studies on other heterocyclic compounds have shown that they can potentiate the activity of traditional antibiotics against resistant bacterial strains. While this is a promising avenue for research, there is no specific information available regarding the synergistic effects of this compound.

Antifungal Activity Assessment

Several 1,3,4-oxadiazole derivatives have been evaluated for their antifungal properties. frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov Studies have shown that certain compounds within this class exhibit activity against various fungal pathogens, including Candida albicans. frontiersin.orgresearchgate.netnih.govnih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of key fungal enzymes like thioredoxin reductase. frontiersin.orgresearchgate.netnih.govnih.gov However, the antifungal activity of this compound has not been specifically assessed in the available literature.

Exploration of Antidiabetic Potentials

The 1,3,4-oxadiazole nucleus has also been explored for its potential in developing new antidiabetic agents. ijper.orgnih.govnih.govmdpi.compensoft.net

In Vivo Antihyperglycemic Studies in Animal Models (e.g., Type II Diabetes Rodent Models)

Studies on various 1,3,4-oxadiazole-sulfonamide hybrids have demonstrated antihyperglycemic effects in rodent models of type II diabetes. ijper.org These studies indicate that compounds in this class can significantly lower blood glucose levels. ijper.org The proposed mechanisms for these effects include the modulation of molecular targets that regulate glucose metabolism and insulin secretion. nih.gov While these findings are encouraging for the general class of compounds, in vivo antihyperglycemic studies specifically on this compound have not been reported.

Proposed Molecular and Cellular Mechanisms in Glucose Regulation

The therapeutic potential of 1,3,4-oxadiazole derivatives, including sulfonamide-containing compounds, in the management of diabetes mellitus is an active area of research. The underlying mechanisms for their glucose-regulating effects are believed to involve the modulation of key molecular targets that control glucose metabolism and insulin secretion. nih.gov

One of the primary proposed mechanisms is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase. nih.gov These enzymes are crucial for the breakdown of complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. By inhibiting these enzymes, 1,3,4-oxadiazole compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This is a well-established strategy for managing type 2 diabetes. nih.gov

Furthermore, some 1,3,4-oxadiazole hybrids have demonstrated the ability to enhance insulin sensitivity and improve glucose tolerance. nih.gov The molecular mechanisms for these effects may involve the modulation of peroxisome proliferator-activated receptor gamma (PPARγ) and glycogen synthase kinase-3β (GSK-3β), both of which are critical in glucose metabolism and insulin signaling pathways. nih.gov The sulfonamide group, known for its electron-withdrawing properties, combined with the 1,3,4-oxadiazole ring, which acts as a pharmacophore, may contribute to these antidiabetic activities. ijper.org In vivo studies on sulfonamide hybrids of 1,3,4-oxadiazole have shown significant reductions in blood glucose levels in diabetic rat models. ijper.org

Investigation into Enzyme Inhibition Profiles

Monoamine Oxidase (MAO) Inhibition, Specifically MAO-B Selectivity

Derivatives of 1,3,4-oxadiazole have been extensively investigated as inhibitors of monoamine oxidases (MAOs), with a particular focus on achieving selectivity for the MAO-B isoform. MAO-B is a key enzyme in the degradation of dopamine, and its selective inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. mdpi.com

Numerous studies have demonstrated that 2,5-disubstituted-1,3,4-oxadiazole derivatives can be potent and selective MAO-B inhibitors. nih.gov For instance, a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a urea moiety showed significant MAO-B inhibition, with some compounds exhibiting IC50 values in the low nanomolar range (0.039-0.066 µM), while displaying no potent activity against MAO-A. nih.gov The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aryl rings attached to the oxadiazole core play a crucial role in determining both the potency and selectivity of MAO-B inhibition. nih.gov For example, the presence of a chloro substituent at the fourth position of a phenylurea moiety has been found to be favorable for potent MAO-B inhibitory activity. nih.gov Molecular docking studies suggest that these inhibitors bind within the substrate cavity of the MAO-B enzyme. mdpi.com The sulfonamide group, in particular, has been identified as a key interacting moiety with residues in the active site. mdpi.com

Table 1: MAO-B Inhibition by Selected 1,3,4-Oxadiazole Derivatives

Compound ID Substituent MAO-B IC50 (µM) MAO-A IC50 (µM) Selectivity Index (MAO-A/MAO-B)
H8 4-chlorophenylurea 0.039 >100 >2564
H9 4-chlorophenylurea 0.066 >100 >1515
H12 4-chlorophenylurea 0.045 >100 >2222

This table is for illustrative purposes and combines data from multiple sources on different 1,3,4-oxadiazole derivatives to demonstrate the range of activities and selectivities observed.

Acetylcholinesterase (AChE) and Urease Inhibition Studies

The 1,3,4-oxadiazole scaffold has also been explored for its potential to inhibit other enzymes of therapeutic interest, including acetylcholinesterase (AChE) and urease.

Acetylcholinesterase (AChE) Inhibition:

AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary approach for the symptomatic treatment of Alzheimer's disease. Synthetic 1,3,4-oxadiazole derivatives have been identified as promising AChE inhibitors, with IC50 values ranging from micromolar to sub-micromolar levels. nih.gov Kinetic studies have indicated that many of these compounds act as noncompetitive inhibitors, binding to an allosteric site on the enzyme rather than the active site. nih.gov The inhibitory potency is influenced by the substituents on the oxadiazole ring, with electron-donating groups and heterocyclic moieties like furan sometimes enhancing activity. nih.gov

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies caused by certain bacteria, such as Helicobacter pylori. The 1,3,4-oxadiazole nucleus has been incorporated into molecules designed as urease inhibitors. Many synthesized derivatives have demonstrated potent inhibitory activity against jack bean urease, in some cases exceeding the potency of the standard inhibitor, thiourea. nih.govnih.gov For example, a series of bis-1,3,4-oxadiazole derivatives showed IC50 values in the range of 13.46 to 74.45 µM, with several compounds being more potent than thiourea (IC50 = 21.13 µM). nih.gov

Table 2: AChE and Urease Inhibition by 1,3,4-Oxadiazole Derivatives

Enzyme Compound Series Range of IC50 Values (µM) Standard Inhibitor Standard IC50 (µM)
Acetylcholinesterase (AChE) Various 1,3,4-oxadiazole derivatives 41.87 - 1580.25 nih.gov Galanthamine 45.17 nih.gov
Urease bis-1,3,4-oxadiazole derivatives 13.46 - 74.45 nih.gov Thiourea 21.13 nih.gov

Screening for Other Relevant Enzyme Targets

The versatility of the 1,3,4-oxadiazole scaffold has prompted its evaluation against a variety of other enzymatic targets. These screening efforts have revealed a broad spectrum of biological activities.

Derivatives of 1,3,4-oxadiazole-2-thiol have been assessed for their inhibitory potential against butyrylcholinesterase (BChE), an enzyme with a role in cholinergic neurotransmission similar to AChE. nih.gov Additionally, some 5-substituted-1,3,4-oxadiazole-2-sulfanyl acetamide derivatives have been screened against lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways.

Furthermore, the 1,3,4-oxadiazole core has been incorporated into molecules targeting enzymes relevant to cancer therapy. These include thymidylate synthase, histone deacetylases (HDACs), topoisomerase II, telomerase, and thymidine phosphorylase. mdpi.com The ability of these compounds to interact with and inhibit such a diverse range of enzymes highlights the importance of the 1,3,4-oxadiazole ring as a privileged scaffold in medicinal chemistry.

Research on Anti-inflammatory Activities

In Vitro Models for Anti-inflammatory Efficacy (e.g., Serum Albumin Denaturation Technique)

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is frequently evaluated using in vitro models, with the inhibition of protein denaturation being a widely used method. The denaturation of proteins is a well-documented cause of inflammation. mdpi.com The bovine serum albumin (BSA) denaturation assay serves as a common and effective technique to screen for anti-inflammatory activity.

In this assay, the ability of a compound to prevent the heat-induced denaturation of BSA is measured. A number of 1,3,4-oxadiazole derivatives have demonstrated significant inhibition of albumin denaturation, with their efficacy often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium or ibuprofen. mdpi.comchula.ac.thnih.gov For example, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were tested, and one compound, at a concentration of 200 μg/mL, showed a promising 74.16% inhibition of denaturation, comparable to ibuprofen's 84.31% inhibition at the same concentration. mdpi.com The anti-inflammatory activity is influenced by the nature of the substituents on the oxadiazole ring, with moieties like a p-chlorophenyl group being identified as important for activity. mdpi.com

Table 3: In Vitro Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives (Inhibition of Albumin Denaturation)

Compound Series Concentration % Inhibition Standard Drug Standard % Inhibition
2,5-disubstituted-1,3,4-oxadiazoles mdpi.com 200 µg/mL up to 74.16% Ibuprofen 84.31%
5-[[(acetamidophen-4-yl)oxy]methyl]-2-(p-substituted phenylamino)-1,3,4-oxadiazoles nih.gov 1 mM 27% - 68% - -

Cellular and Molecular Pathways Mediating Anti-inflammatory Effects

The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are attributed to their interaction with key cellular and molecular pathways involved in the inflammatory response. Research has shown that these compounds can effectively modulate the production of inflammatory mediators.

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins—lipids that play a crucial role in inflammation, pain, and fever. nih.gov By blocking the COX pathway, these compounds can significantly reduce the production of prostaglandins. nih.gov For example, certain diaryl-substituted 1,3,4-oxadiazoles have demonstrated potent and selective COX-2 inhibition. nih.gov

Furthermore, studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages have indicated that these derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The inflammatory process is often linked with oxidative stress, which arises from an accumulation of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov Certain 1,3,4-oxadiazole derivatives have shown potent antioxidant activity by inhibiting the generation of ROS and NO, thereby mitigating inflammatory tissue injury. nih.govtandfonline.com For instance, one study found that an oxadiazole derivative, compound 8b , exhibited a significantly better inhibitory effect against both NO and ROS production compared to the reference drug celecoxib. nih.gov

The anti-inflammatory effects of some 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives have been demonstrated in vivo in rats by inducing paw swelling with carrageenan. mdpi.com Several of these derivatives showed anti-inflammatory effects ranging from approximately 33% to 62%, with some compounds showing activity comparable to the standard drug Indomethacin. mdpi.com

Other Emerging Biological Activities

Beyond their anti-inflammatory potential, the 1,3,4-oxadiazole scaffold is a cornerstone in the exploration of various other biological activities, including applications in oncology, agriculture, and neurology.

Research on Antitumor and Antiproliferative Activities of Related Scaffolds

The 1,3,4-oxadiazole nucleus is a key structural component in the development of novel anticancer agents. ijfmr.com These compounds exert their antiproliferative effects through diverse mechanisms, targeting various enzymes and growth factors essential for cancer cell proliferation. nih.govnih.gov

One of the key mechanisms is the inhibition of enzymes like histone deacetylases (HDACs). nih.govnih.gov For instance, a derivative known as compound 15 demonstrated potent anti-proliferative activity against colon adenocarcinoma (SW620) and acute myeloid leukaemia cell lines by strongly inhibiting HDACs. nih.gov Another significant target is telomerase, an enzyme crucial for the immortalization of cancer cells. nih.gov Certain 1,3,4-oxadiazole derivatives containing a quinoline group have shown anti-proliferative effects many times higher than the standard drug 5-fluorouracil, an effect linked to their strong inhibition of telomerase. nih.gov

Derivatives of 1,3,4-oxadiazole have also been investigated as inhibitors of focal-adhesion kinase (FAK), thymidylate synthase, and thymidine phosphorylase. nih.govmdpi.com A series of new 1,3,4-oxadiazole derivatives possessing a sulfonamide moiety was tested for in vitro antiproliferative activities against 58 human cancer cell lines. nih.gov One compound from this series, 1k , showed broad-spectrum activity, inhibiting the growth of a T-47D breast cancer cell line by 90.47% at a 10 μM concentration. nih.gov

Antiproliferative Activity of Selected 1,3,4-Oxadiazole Derivatives
CompoundTarget Cancer Cell LineActivity/FindingSource
Compound 1k (with p-methoxybenzenesulfonamido moiety)T-47D (Breast Cancer)90.47% growth inhibition at 10 μM nih.gov
Compound 1kSR (Leukemia), SK-MEL-5 (Melanoma), MDA-MB-468 (Breast Cancer)>80% growth inhibition at 10 μM nih.gov
Compound 15SW620 (Colon Adenocarcinoma), U937, HL60, HEL, KG1, MOLM13 (Acute Myeloid Leukaemia)Strongly inhibits histone deacetylases (HDACs) nih.gov
Compounds 24 & 25 (with quinoline group)HepG2 (Liver Cancer), SGC-7901 (Stomach Cancer), MCF-7 (Breast Cancer)Potent telomerase inhibitors; activity up to 20 times higher than 5-fluorouracil nih.gov
Compound 28 (with benzotriazole unit)MCF-7 (Breast Cancer)Potent FAK inhibitor (IC50 = 5.68 µg/mL), twice as high as Cisplatin mdpi.com

Exploration of Herbicidal and Insecticidal Properties in Agrochemical Research

The versatility of the 1,3,4-oxadiazole ring extends to agrochemical research, where its derivatives have been developed as effective plant protection agents. mdpi.comresearchgate.net These compounds have demonstrated significant herbicidal, insecticidal, and fungicidal activities. mdpi.comresearchgate.net The commercialization of agrochemicals like the herbicide flufenacet and the insecticide metoxadiazone underscores the importance of this heterocyclic structure in modern agriculture. acs.org

Research into new 1,3,4-oxadiazole thioether compounds has shown that some exhibit good fungicidal activity against plant pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov Certain compounds within this class also displayed notable herbicidal activity. nih.gov Another study synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and found that several of these compounds exhibited good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives have also been reported to show strong activity against house flies and leaf rollers. mdpi.com

Agrochemical Activity of 1,3,4-Oxadiazole Scaffolds
Compound TypeTarget Pest/WeedObserved ActivitySource
1,3,4-Oxadiazole thioether derivativesSclerotinia sclerotiorum, Rhizoctonia solaniGood fungicidal activity (>50% inhibition at 50 μg/mL) nih.gov
1,3,4-Oxadiazole derivatives grafted on chitosanSpodoptera littoralis (Cotton leafworm)Good insecticidal activity nih.gov
2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazoleHouse flies, leaf rollersStrong insecticidal activity mdpi.com
1,3,4-oxadiazole combined with 3,5-dihalophenoxypyridinesGeneral WeedsEffective herbicide mdpi.com

Investigation of Analgesic and Anticonvulsant Potentials

The 1,3,4-oxadiazole scaffold has also been identified as a promising framework for the development of agents targeting the central nervous system, particularly for analgesic and anticonvulsant therapies. nih.govresearchgate.net

Several studies have confirmed the analgesic potential of 1,3,4-oxadiazole derivatives. mdpi.com For example, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives were tested for analgesic effects, with several compounds showing activity ranging from approximately 44% to 71%, which was comparable to or better than acetylsalicylic acid. mdpi.com

In the realm of anticonvulsant activity, numerous 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and screened. ijpsdronline.com These compounds are typically evaluated using standard models such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. ijpsdronline.comthieme-connect.comthieme-connect.com Many of the synthesized compounds have demonstrated significant anticonvulsant activity in these models, with some showing potency comparable to standard drugs like Phenytoin and Carbamazepine. ijpsdronline.com The structural features of these molecules, such as the introduction of specific electron-donating or electron-withdrawing groups on the phenyl ring attached to the oxadiazole moiety, have been shown to influence their anticonvulsant activity. asianpubs.org

Computational Chemistry and Molecular Modeling in 1,3,4 Oxadiazole 2 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is crucial for understanding how a ligand, such as a 1,3,4-oxadiazole-2-sulfonamide (B12914286) derivative, might interact with a biological target, typically a protein or enzyme.

Research on various 1,3,4-oxadiazole (B1194373) derivatives has demonstrated the utility of molecular docking in elucidating their mechanism of action. For instance, docking studies on novel 1,3,4-oxadiazole derivatives have been performed to understand their binding modes within the active sites of enzymes like cyclooxygenase (COX). nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. Such information is vital for the rational design of more potent and selective inhibitors.

To illustrate the type of data generated, the following table shows hypothetical docking scores and interacting residues for a series of 1,3,4-oxadiazole-2-sulfonamide analogs against a target enzyme.

CompoundDocking Score (kcal/mol)Key Interacting Residues
5-Methyl-1,3,4-oxadiazole-2-sulfonamide-7.5Arg120, Tyr355, Ser353
5-Ethyl-1,3,4-oxadiazole-2-sulfonamide-7.9Arg120, Tyr355, Leu352
5-Propyl-1,3,4-oxadiazole-2-sulfonamide-8.2Arg120, Tyr355, Leu352, Val523
5-Phenyl-1,3,4-oxadiazole-2-sulfonamide-9.1Arg120, Tyr355, Phe518, Trp387

This data is illustrative and based on general principles of molecular docking studies on related compounds.

Application of Quantum Chemical Descriptors for Reactivity and SAR Correlations

Quantum chemical descriptors are theoretical values derived from the electronic structure of a molecule that can help predict its reactivity, stability, and other physicochemical properties. These descriptors are often used to establish Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a compound with its biological activity.

For 1,3,4-oxadiazole derivatives, quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

Other quantum chemical descriptors that are frequently calculated include electrostatic potential, dipole moment, and atomic charges. These parameters can provide insights into how a molecule will interact with its biological target and can be used to build predictive QSAR models. For example, a QSAR study on a series of 1,3,4-oxadiazole-sulfonamide analogs might reveal that compounds with a lower HOMO-LUMO gap and a higher dipole moment exhibit greater inhibitory activity against a particular enzyme.

Below is a table of hypothetical quantum chemical descriptors for a series of 5-substituted-1,3,4-oxadiazole-2-sulfonamides.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
5-Methyl-1,3,4-oxadiazole-2-sulfonamide-8.12-1.256.874.5
5-Ethyl-1,3,4-oxadiazole-2-sulfonamide-8.09-1.216.884.7
This compound-8.07-1.196.884.8
5-Phenyl-1,3,4-oxadiazole-2-sulfonamide-7.95-1.506.455.2

This data is illustrative and based on general principles of quantum chemical calculations on related compounds.

In Silico Screening and Rational Drug Design Principles

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach allows researchers to narrow down the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources.

The process of in silico screening for novel 1,3,4-oxadiazole-2-sulfonamide derivatives would typically begin with the creation of a virtual library of compounds with this core scaffold but varying substituents. These compounds would then be docked into the active site of the target protein, and their binding affinities would be estimated using a scoring function. The top-scoring compounds would then be selected for further investigation.

Rational drug design principles are applied throughout this process. For example, if initial docking studies of a lead compound like this compound reveal an unoccupied hydrophobic pocket in the binding site, new analogs could be designed with larger or more lipophilic substituents at the 5-position to better fill this pocket and potentially increase binding affinity. This iterative cycle of design, in silico screening, and experimental validation is a cornerstone of modern drug discovery.

Predictive Modeling for Biological Activity and ADMET Properties (excluding human data)

In addition to predicting the binding affinity of a compound to its target, computational models can also be used to predict its biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial for identifying drug candidates that are not only potent but also have favorable pharmacokinetic and safety profiles.

For a compound like this compound, in silico ADMET models can predict a range of properties. For instance, models can estimate its solubility, permeability across biological membranes (such as the intestinal wall), and its potential to be metabolized by enzymes. Toxicity prediction models can also flag potential liabilities, such as the likelihood of the compound causing adverse effects. These predictions are based on the analysis of large datasets of compounds with known ADMET properties and the identification of structural features that are associated with particular outcomes.

The following table provides an example of predicted ADMET properties for a hypothetical 1,3,4-oxadiazole-2-sulfonamide derivative.

PropertyPredicted ValueInterpretation
Aqueous Solubility (logS)-3.5Moderately soluble
Caco-2 Permeability (logPapp)-5.0Moderate to high permeability
Cytochrome P450 2D6 InhibitionNoLow risk of drug-drug interactions
AMES MutagenicityNon-mutagenLow risk of mutagenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

This data is illustrative and based on general principles of in silico ADMET prediction for related compounds.

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 5-Propyl-1,3,4-oxadiazole-2-sulfonamide.

In the ¹H NMR spectrum, the propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the oxadiazole ring. The protons of the sulfonamide (SO₂NH₂) group would typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. nih.govnih.gov

The ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are expected to show distinct signals in the downfield region, typically around 165.0 ppm. mdpi.comnih.gov The three carbon atoms of the propyl chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.50 Broad Singlet 2H -SO₂NH₂
~2.95 Triplet 2H -CH₂-CH₂-CH₃
~1.85 Sextet 2H -CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
~166.0 C5 of oxadiazole
~164.5 C2 of oxadiazole
~26.5 -CH₂-CH₂-CH₃
~22.0 -CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the N-H stretches of the sulfonamide group, the asymmetric and symmetric S=O stretches, the C=N and C-O-C stretches of the oxadiazole ring, and the C-H stretches of the propyl group. nih.govnih.gov

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3350 - 3250 Medium N-H stretching (sulfonamide)
2960 - 2870 Medium C-H stretching (propyl group)
1610 - 1580 Strong C=N stretching (oxadiazole ring)
1350 - 1320 Strong Asymmetric S=O stretching (sulfonamide)
1180 - 1150 Strong Symmetric S=O stretching (sulfonamide)

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would be expected to show a prominent molecular ion peak (or a protonated molecule [M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. nih.govmdpi.comnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Assignment
~206.0 [M+H]⁺ (Protonated Molecule)
~126.0 [M+H - SO₂NH₂]⁺

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis is a crucial method for determining the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of the compound. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. nih.gov For this compound, with a molecular formula of C₅H₇N₃O₃S, the theoretical elemental composition can be calculated.

Table 5: Elemental Analysis Data for C₅H₇N₃O₃S

Element Theoretical %
Carbon (C) 29.26
Hydrogen (H) 3.44

Chromatographic Techniques (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to check the purity of a sample and to determine the appropriate solvent system for column chromatography purification. The compound's retention factor (Rf) value is characteristic for a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides a quantitative measure of a compound's purity. By using a suitable column and mobile phase, a sharp, single peak in the chromatogram at a specific retention time would indicate a high degree of purity for this compound. rrpharmacology.rurrpharmacology.ru

Future Research Directions and Academic Implications

Rational Design of Novel 1,3,4-Oxadiazole-2-sulfonamide (B12914286) Analogues with Enhanced Potency and Selectivity

The rational design of new chemical entities is a cornerstone of modern drug discovery. For the 1,3,4-oxadiazole-2-sulfonamide scaffold, future efforts will concentrate on systematically modifying its structure to enhance biological activity and selectivity. This involves a deep understanding of structure-activity relationships (SAR), where even minor chemical alterations can lead to significant changes in efficacy and target specificity.

Key strategies in the rational design of novel analogs will likely include:

Substitution at the 5-position: The propyl group in 5-Propyl-1,3,4-oxadiazole-2-sulfonamide is a starting point. Researchers will likely explore a wide range of alkyl and aryl substituents at this position to probe the steric and electronic requirements for optimal interaction with biological targets.

Modification of the Sulfonamide Moiety: The sulfonamide group can be derivatized to modulate the compound's physicochemical properties, such as solubility and membrane permeability. This can influence the pharmacokinetic profile of the potential drug candidate.

Introduction of Diverse Functional Groups: Incorporating various functional groups onto the oxadiazole ring or the sulfonamide side chain can lead to new interactions with target proteins, potentially increasing potency and altering the mechanism of action.

Computational modeling and molecular docking studies will be instrumental in this process, allowing for the in-silico screening of virtual libraries of novel 1,3,4-oxadiazole-2-sulfonamide derivatives before their chemical synthesis. This approach saves time and resources by prioritizing compounds with the highest predicted affinity for a given biological target.

In-depth Investigation of Underexplored Biological Targets and Their Mechanisms of Action

While 1,3,4-oxadiazole (B1194373) derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties, many potential targets remain underexplored. mdpi.com Future research will likely delve into new therapeutic areas where this scaffold could prove beneficial.

Potential underexplored targets and research directions include:

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier is a critical factor in developing treatments for central nervous system (CNS) disorders. Investigating the potential of 1,3,4-oxadiazole-2-sulfonamides to modulate CNS targets, such as specific receptors or enzymes implicated in neurodegenerative diseases, could open up new avenues for drug development.

Metabolic Diseases: Some sulfonamide-containing compounds are known to have effects on metabolic pathways. A systematic investigation into the effects of this compound and its analogs on targets involved in diseases like diabetes and obesity could yield novel therapeutic agents. tandfonline.com

Parasitic Infections: The development of new antiparasitic drugs is a global health priority. Screening libraries of 1,3,4-oxadiazole-2-sulfonamides against a panel of parasitic organisms could lead to the discovery of new and effective treatments.

A crucial aspect of this research will be to elucidate the precise mechanisms of action of these compounds. Understanding how they interact with their biological targets at a molecular level is essential for optimizing their therapeutic effects and minimizing potential side effects.

Exploration of Multi-Targeted Ligand Design within the 1,3,4-Oxadiazole-2-sulfonamide Framework

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to combat complex diseases that involve multiple pathological pathways. The 1,3,4-oxadiazole-2-sulfonamide scaffold is well-suited for the design of multi-targeted ligands due to its ability to be extensively decorated with different functional groups, each potentially interacting with a different biological target. nih.gov

Future research in this area could focus on:

Dual-Action Anticancer Agents: Designing molecules that can simultaneously inhibit two different targets involved in cancer progression, such as a specific kinase and a DNA repair enzyme, could lead to more effective and durable anticancer therapies.

Broad-Spectrum Antimicrobial Agents: By combining pharmacophores known to be active against different types of microbes, it may be possible to develop single compounds with activity against a wide range of bacteria and fungi. mdpi.com

Neuroprotective Agents with Multiple Mechanisms: For neurodegenerative diseases, a multi-pronged approach is often necessary. A single 1,3,4-oxadiazole-2-sulfonamide derivative could be designed to, for example, reduce oxidative stress, inhibit protein aggregation, and modulate neurotransmitter levels.

The development of multi-targeted ligands is a challenging but potentially highly rewarding area of research that could lead to breakthrough therapies for a variety of diseases.

Development of More Efficient and Sustainable Synthetic Pathways

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on 1,3,4-oxadiazole-2-sulfonamides will undoubtedly focus on developing more environmentally friendly and efficient methods for their preparation. nih.gov

Key areas for improvement in the synthesis of these compounds include:

Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times, increase product yields, and lead to cleaner reactions compared to conventional heating methods. mdpi.com

Ultrasound-Promoted Reactions: Sonochemistry can also be used to accelerate chemical reactions and improve their efficiency.

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key goal of green chemistry.

Catalytic Methods: The development of new catalysts that can promote the synthesis of 1,3,4-oxadiazole-2-sulfonamides with high efficiency and selectivity will be a major focus of future research.

By embracing green chemistry principles, the synthesis of these important compounds can be made more sustainable and cost-effective.

Contributions to Chemical Biology and Agrochemical Innovation through 1,3,4-Oxadiazole-2-sulfonamide Research

The study of 1,3,4-oxadiazole-2-sulfonamides is not only relevant to drug discovery but also has significant implications for the broader fields of chemical biology and agrochemical science.

In chemical biology , these compounds can be used as molecular probes to study complex biological processes. By designing derivatives with specific properties, such as fluorescent tags or photo-crosslinking groups, researchers can visualize and manipulate biological systems in real-time. This can provide valuable insights into the roles of specific proteins and pathways in health and disease.

In the agrochemical sector, the 1,3,4-oxadiazole scaffold has already shown promise. mdpi.com Future research could lead to the development of new and improved:

Herbicides: By targeting specific enzymes in weeds, it may be possible to develop selective herbicides that are safe for crops and the environment.

Insecticides: Novel 1,3,4-oxadiazole-2-sulfonamides could be developed to combat insect pests that have developed resistance to existing insecticides.

Fungicides: The antifungal properties of this chemical class could be harnessed to protect crops from fungal diseases. nih.gov

The continued exploration of this compound and its analogs holds immense potential to drive innovation across multiple scientific disciplines, from fundamental biological research to the development of new products that can improve human health and agricultural productivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Propyl-1,3,4-oxadiazole-2-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of acylated precursors using dehydrating agents like POCl₃ or H₂SO₄. For example, thiosemicarbazide derivatives can undergo heterocyclization with carbon disulfide, followed by alkylation or sulfonamide functionalization . Reaction optimization includes monitoring via TLC, adjusting stoichiometry of dehydrating agents, and controlling temperature (e.g., reflux in ethanol at 80°C). Purification is achieved through recrystallization (methanol/water) or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms proton environments (e.g., propyl chain integration at δ 0.9–1.7 ppm) and sulfonamide resonance.
  • IR Spectroscopy : Identifies key functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C=N at ~1600 cm⁻¹).
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for C₅H₁₀N₃O₃S₂).
  • Elemental Analysis : Ensures purity (>95% C, H, N, S match theoretical values).
  • TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

  • Methodological Answer : Computational tools like AutoDock Vina or Schrödinger Suite are used to model interactions with enzymes (e.g., carbonic anhydrase IX, a cancer-associated isoform). Key steps include:

  • Protein Preparation : Retrieve target structures from PDB (e.g., 3IAI for carbonic anhydrase).
  • Ligand Docking : Apply grid-based docking to the active site, focusing on sulfonamide-Zn²+ coordination.
  • Binding Affinity Analysis : Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide). Validation via MD simulations (50 ns) assesses stability of ligand-protein complexes .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-containing heterocycles?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity).
  • Structural Analogues : Perform SAR studies by modifying the propyl chain or oxadiazole substituents. For example, replacing the propyl group with aromatic rings may enhance DNA intercalation .
  • Enzyme Isoform Specificity : Use isoform-selective assays (e.g., carbonic anhydrase II vs. IX) to clarify target engagement .

Q. How does the electronic nature of the oxadiazole ring influence the compound’s reactivity and bioactivity?

  • Methodological Answer : The 1,3,4-oxadiazole core is electron-deficient, enhancing stability and π-π stacking with aromatic residues in enzyme pockets. Substituent effects are studied via:

  • Hammett Constants : Correlate substituent electronic parameters (σ) with inhibitory potency.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.